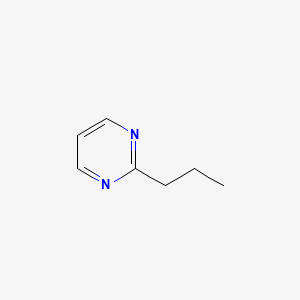

2-Propylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61349-71-1 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

2-propylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-2-4-7-8-5-3-6-9-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

YVHDMQRVTVCDAS-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=CC=N1 |

Canonical SMILES |

CCCC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propylpyrimidine and Its Analogues

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a well-established field in organic synthesis, with a variety of methods available. Classically, the principal synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, ureas, or guanidines. wikipedia.org For instance, the reaction of a β-dicarbonyl compound with an amidine typically yields a 2-substituted pyrimidine. wikipedia.org

Contemporary methods have expanded the synthetic toolkit, offering milder conditions and broader substrate scopes. Multicomponent reactions (MCRs), such as the Biginelli reaction, provide efficient routes to highly functionalized pyrimidine derivatives in a single step. wikipedia.org Catalyzed cycloaddition reactions have also emerged as powerful tools. For example, copper(II)-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines can be employed to construct the pyrimidine ring. mdpi.com Other modern approaches include nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines, and ruthenium-catalyzed tandem syntheses from guanidine salts and alcohols. mdpi.com These methods often proceed through various cycloaddition strategies, such as [3+3], [4+2], and [2+2+2] cycloadditions, to form the heterocyclic core. mdpi.com

Targeted Synthesis of 2-Propylpyrimidine Core Structure

The introduction of an alkyl substituent, such as a propyl group, at the 2-position of the pyrimidine ring can be achieved through several targeted synthetic strategies.

Modern cross-coupling reactions are highly effective for forging carbon-carbon bonds, and they have been successfully applied to the synthesis of alkylpyrimidines.

The palladium-catalyzed Negishi coupling offers a direct method for the synthesis of 2-alkylpyrimidines. This reaction involves the coupling of an organozinc reagent with a heteroaryl halide. A notable example is the coupling of a secondary alkylzinc reagent with a heteroaryl halide. acs.org In the context of synthesizing this compound, a study demonstrated the Negishi coupling of 2-bromopyrimidine with isopropylzinc bromide. While the primary product was 2-isopropylpyrimidine, a significant amount of the rearranged product, this compound, was also formed. acs.org The ratio of the isomeric products was found to be dependent on the phosphine ligand used in the palladium catalyst system. acs.org

The development of specific biarylphosphine ligands, such as CPhos and its derivatives, has been crucial in improving the selectivity and efficiency of these coupling reactions, particularly for electron-deficient heterocyclic substrates like pyrimidines. acs.org

| Catalyst System | Substrates | Product Ratio (isopropyl:propyl) | Reference |

| Pd-based with CPhos ligand | 2-bromopyrimidine, isopropylzinc bromide | 75:25 | acs.org |

The classical approach of cyclocondensation remains a viable route to this compound. This would typically involve the reaction of a β-dicarbonyl compound or its equivalent with butyramidine (the amidine derived from butanenitrile). The general principle of pyrimidine synthesis from β-dicarbonyl compounds and amidines is a long-established method. orgsyn.org

For example, a general synthesis of 2-substituted pyrimidines can be achieved by reacting a 1,3-dicarbonyl compound with an appropriate amidine. To synthesize this compound, one could envision the reaction of malondialdehyde or a synthetic equivalent with butyramidine hydrochloride.

Cross-Coupling Strategies

Derivatization Strategies for Functionalized this compound Systems

Once the this compound core is established, further functionalization can be achieved through various reactions, particularly at the nitrogen atoms of the pyrimidine ring.

The pyrimidine ring contains two nitrogen atoms that can potentially undergo alkylation. However, compared to pyridine, the nitrogen atoms in pyrimidine are less basic, making N-alkylation more challenging. wikipedia.org Protonation and alkylation typically occur at only one of the ring nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org

The reaction of pyrimidines with alkyl halides can lead to the formation of pyrimidinium salts. The reactivity and selectivity of N-alkylation can be influenced by the substituents on the pyrimidine ring and the reaction conditions. For instance, an efficient method for the N-alkylation of pyrimidines has been developed using ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) as a heterogeneous catalyst, which can provide excellent yields and selectivity for N1-alkylated pyrimidines. ias.ac.in

Studies have shown that the choice of alkylating agent and reaction conditions can also influence the site of alkylation. While mono-alkylation is common, di-alkylation at both nitrogen atoms can also be achieved under certain conditions. youtube.com

| Reaction | Reagents | Product Type | Reference |

| N-Alkylation | Pyrimidine, Alkyl Halide | N1-Alkylpyrimidinium Salt | pharmaguideline.com |

| Catalytic N-Alkylation | Pyrimidine, Alkylating Agent, AS@HTC catalyst | N1-Alkylated Pyrimidine | ias.ac.in |

| Quaternization | Pyrimidine, Methyl Iodide in Methanol | Mono-quaternized Pyrimidinium Salt | youtube.com |

Halogenation and Subsequent Nucleophilic Substitution at the Pyrimidine Core

The introduction of halogen atoms onto the pyrimidine ring is a critical step for further functionalization. Direct halogenation of 2-aminopyrimidines, for instance, can be performed in an aqueous solution. google.com An improved method involves conducting the halogenation in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic system, such as calcium carbonate, which leads to markedly higher yields of the 5-halogenated product. google.com

Once halogenated, these pyrimidine derivatives become valuable precursors for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). The reactivity of halopyrimidines towards nucleophiles is well-documented. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes substitution reactions with various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield the corresponding 4-substituted products. rsc.org

The regioselectivity of these substitutions is a key consideration. In studies on 2,4-dichloro-6-phenylpyrimidine, nucleophilic attack by N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products. researchgate.net The conditions for SNAr reactions on halogenated N-heterocycles can vary; while some reactions require elevated temperatures and strong bases, recent advancements have enabled substitutions at room temperature by enhancing the electrophilicity of the ring, for example, by forming 2-halopyridinium ketene hemiaminals. chemrxiv.org This approach has proven effective for a broad range of sulfur nucleophiles. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminopyrimidine (B69317) | Bromine / Calcium Carbonate | Aqueous solution | 2-Amino-5-bromopyrimidine | High |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Not specified | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | Not specified |

| 2,4-Dichloro-6-phenylpyrimidine | N-methylpiperazine | Not specified | 2-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine | High |

Introduction of Sulfanyl (B85325) and Related Functional Groups

The incorporation of sulfur-containing moieties, such as sulfanyl (mercapto) and sulfonyl groups, into the pyrimidine framework is a common strategy in medicinal chemistry. A general and convenient method for synthesizing 2-mercaptopyrimidines involves the condensation of a β-dicarbonyl compound (or its ketal equivalent) with thiourea. orgsyn.org For example, 1,1,3,3-tetraethoxypropane reacts with thiourea to produce 2-mercaptopyrimidine. orgsyn.org The resulting 2-mercaptopyrimidines are versatile intermediates; the mercapto group can be easily removed or replaced by other functional groups. orgsyn.org

Alternatively, a sulfanyl group can be introduced by nucleophilic substitution of a suitable leaving group, such as a chlorine atom. The reaction of 2-chloropyrimidine with thiourea or sodium hydrosulfide also yields 2-mercaptopyrimidine. orgsyn.org

The synthesis of sulfonylpyrimidine derivatives can be achieved through methods such as the condensation of silylated pyrimidine bases with various sulfonyl chlorides in acetonitrile (B52724). google.com Another approach involves the direct reaction of pyrimidine bases with sulfonyl chlorides in pyridine. google.com For instance, N-1 sulfonyl derivatives of cytosine are prepared using these methods. google.com

| Starting Material | Reagent(s) | Key Transformation | Product Type |

| 1,1,3,3-Tetraethoxypropane | Thiourea | Condensation/Cyclization | 2-Mercaptopyrimidine |

| 2-Chloropyrimidine | Sodium Hydrosulfide | Nucleophilic Substitution | 2-Mercaptopyrimidine |

| Silylated Uracil (B121893) | Sulfonyl Chloride | Condensation | N-1 Sulfonyluracil Derivative |

| 2,2'-Dipyridyl Disulfide | Chlorine | Oxidation | Pyridine-2-sulfonyl Chloride |

Synthesis of this compound-Fused Heterocyclic Systems

Fusing a pyrimidine ring with other heterocyclic systems creates scaffolds with significant chemical and biological diversity. Methodologies for constructing these fused systems often involve multicomponent reactions or cyclization of appropriately functionalized pyrimidine precursors.

Pyrido[2,3-d]pyrimidine Scaffolds with Propyl Moieties

Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles. Their synthesis can be achieved through various routes, often involving multicomponent reactions. One such strategy involves the reaction of 6-aminouracil (B15529) derivatives, aromatic aldehydes, and a third component like malononitrile or dimedone. researchgate.net The synthesis of a series of pyrido[2,3-d]pyrimidine derivatives has been reported using carbonaceous material as a catalyst from the reaction of 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes in water. researchgate.net

Another established route starts from substituted pyridines. For example, an o-aminonicotinonitrile derivative can be subjected to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine core. rsc.orgrsc.org A different approach begins with 2,4,6-triaminopyrimidine, which reacts with the sodium salt of nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. nih.gov Subsequent reduction and reductive amination can introduce further diversity to the scaffold. nih.gov The incorporation of a propyl group can be envisaged by using starting materials bearing the desired alkyl chain.

Pyrazolo- and Triazolopyrimidine Derivatives Incorporating Propyl Substituents

Pyrazolopyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This cyclization reaction efficiently constructs the fused bicyclic system. nih.gov Multicomponent reactions offer another powerful tool for building these scaffolds. For instance, Rh-catalyzed multicomponent synthesis can produce variously substituted pyrazolo[1,5-a]pyrimidines. mdpi.com The introduction of diverse functional groups, including alkyl moieties like propyl, can be accomplished using starting materials such as appropriately substituted β-enaminones or by employing palladium-catalyzed cross-coupling reactions on the fused core. nih.govnih.gov

Triazolopyrimidines: Several synthetic strategies exist for the construction of triazolopyrimidine isomers. nih.govresearchgate.netresearchgate.net For nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines, a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate has been developed. nih.gov Ultrasound irradiation has also been employed to facilitate the one-pot synthesis of multi-substituted triazolo[4,3-a]pyrimidine derivatives. researchgate.net The interaction of 2-hydrazinopyrimidines with cyanogen chloride under mild conditions can also yield 3-amino-s-triazolo[4,3-a]pyrimidines. rsc.org The synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core often starts from 3-amino-1,2,4-triazole derivatives reacting with compounds like malonaldehydes. researchgate.net

| Fused System | Precursor 1 | Precursor 2 | Reaction Type |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil derivative | Aldehyde | Multicomponent Reaction |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazole | β-Dicarbonyl compound | Condensation/Cyclization |

| nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidine | 5-Amino-1,2,4-triazole | Aldehyde / Ethyl Acetoacetate | Three-Component Reaction |

Advanced Annulation and Cyclization Approaches

Annulation reactions, which involve the formation of a ring onto a pre-existing system through the formation of two new bonds, are fundamental to constructing fused heterocycles. scripps.edu The Robinson annulation, a classic example, uses a Michael addition followed by an aldol condensation to create a six-membered ring. wikipedia.org While originally for carbocycles, the principles can be adapted for heterocycle synthesis. wikipedia.org

More advanced approaches for synthesizing fused pyrimidines include [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can yield polysubstituted pyrimidines under catalyst-free conditions. mdpi.com Pericyclic reactions, such as [4+2] cycloadditions, provide another route to fused systems like pyrazolo[1,5-a]pyrimidines from acyclic precursors, often in a one-pot manner. mdpi.com

Cyclization and annulation reactions can also be initiated by the ring-opening of strained small rings, such as donor-acceptor cyclopropanes and cyclobutanes. researchgate.netrsc.org These methods have emerged as powerful catalytic strategies for creating nitrogen-containing heterocyclic building blocks, offering novel pathways to complex fused pyrimidine systems. rsc.org

Stereoselective Synthesis of Enantiomerically Enriched Pyrimidine Compounds

The development of stereoselective methods to access enantiomerically pure compounds is a cornerstone of modern organic synthesis. In the context of pyrimidine chemistry, this can involve the use of chiral starting materials or catalysts. For example, amino acid-derived carboxamides have been employed in reactions to provide chiral pyrimidine derivatives. mdpi.com The stereoselective and catalytic synthesis of β-enaminones serves as an entry point to producing chiral pyrimidines. mdpi.com These methods allow for the control of stereochemistry, leading to the formation of specific enantiomers, which is often crucial for biological applications.

Catalytic and Solvent-Free Synthesis Approaches in Pyrimidine Chemistry

The development of environmentally benign synthetic methods is a central theme in modern organic chemistry. In the context of pyrimidine synthesis, significant efforts have been directed towards catalytic and solvent-free approaches to minimize waste, reduce energy consumption, and avoid the use of hazardous organic solvents. These green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues, offering efficient and sustainable alternatives to traditional methods.

One of the prominent strategies in this domain is the acceptorless dehydrogenative coupling (ADC) of alcohols and amidines. researchgate.net This methodology allows for the construction of the pyrimidine ring in a one-pot reaction, where alcohols serve as readily available and atom-economical starting materials. The process typically involves a heterogeneous catalyst, such as platinum supported on carbon (Pt/C), and is conducted in the absence of a solvent, with a base like potassium tert-butoxide (KOtBu) often used as a promoter. researchgate.net

The reaction mechanism is believed to proceed through an initial catalyst-mediated dehydrogenation of the alcohol substrates. This is followed by a series of condensation, cyclization, and further dehydrogenation steps to yield the aromatic pyrimidine ring. researchgate.net A key advantage of the ADC approach is that it generates hydrogen gas as the only byproduct, which is environmentally harmless. The heterogeneous nature of the catalyst also allows for its easy recovery and reuse, adding to the sustainability of the process. researchgate.net

Another significant solvent-free approach involves three-component tandem reactions. For instance, substituted pyrimidines can be synthesized from ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under metal-free and solvent-free conditions. organic-chemistry.orgnih.gov These reactions are often promoted by a simple additive like ammonium iodide (NH₄I) and proceed at elevated temperatures. organic-chemistry.org This methodology is valued for its use of simple and readily available starting materials and its broad substrate scope, which can be adapted for the synthesis of various pyrimidine derivatives.

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent, represents another frontier in the green synthesis of pyrimidine analogues. mdpi.comnih.gov This technique can facilitate reactions between solid reactants, often without the need for a catalyst, leading to high yields and simplified workup procedures. mdpi.com For example, the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully achieved through ball milling of an aldehyde, malononitrile, and barbituric acid under solvent- and catalyst-free conditions. mdpi.comnih.gov

These catalytic and solvent-free methods not only align with the principles of green chemistry but also offer practical advantages in terms of operational simplicity and efficiency. The ongoing research in this area continues to provide more sustainable and scalable routes for the synthesis of this compound and a wide array of other important pyrimidine-containing compounds.

Detailed Research Findings: Acceptorless Dehydrogenative Coupling for 2-Alkylpyrimidine Synthesis

The following table summarizes representative findings for the synthesis of a 2-alkylpyrimidine analogue via a platinum-catalyzed acceptorless dehydrogenative coupling reaction, illustrating the typical conditions and outcomes of this approach.

| Entry | 2-Alkylpyrimidine Product | Reactant 1 | Reactant 2 | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-4,6-diphenylpyrimidine | Acetophenone | Benzyl alcohol | Pt/C (5 mol%) | KOtBu | 150 | 24 | 85 |

| 2 | 2-Ethyl-4,6-diphenylpyrimidine | Propiophenone | Benzyl alcohol | Pt/C (5 mol%) | KOtBu | 150 | 24 | 82 |

| 3 | 2-Propyl-4,6-diphenylpyrimidine | Butyrophenone | Benzyl alcohol | Pt/C (5 mol%) | KOtBu | 150 | 24 | 78 |

This data is representative of the synthesis of 2-alkylpyrimidine analogues based on the principles of acceptorless dehydrogenative coupling described in the literature. researchgate.net

Theoretical and Computational Investigations of 2 Propylpyrimidine

Quantum Chemical Calculation Approaches

Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of pyrimidine (B1678525) derivatives. jcsp.org.pkresearchgate.net These methods allow for the detailed examination of molecular structures and electronic characteristics, providing data that complements and explains experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jchemrev.com It is widely applied to pyrimidine derivatives to predict their molecular properties. jcsp.org.pk The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is frequently employed, often combined with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy in these theoretical studies. researcher.lifemjcce.org.mkmjcce.org.mk

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of a molecule. irjweb.com DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. jchemrev.com For instance, in a study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, a derivative containing a propyl group, the geometry was optimized using the B3LYP/6-311++G(d,p) basis set. mjcce.org.mk

The calculated bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure. While experimental data may differ slightly due to factors like intermolecular interactions in the solid state, the theoretical values are generally in good agreement. mjcce.org.mk For example, the bond lengths for C5-C12 and S12-C13 in the studied propylpyrimidine derivative were calculated to be 1.787 Å and 1.801 Å, respectively. mjcce.org.mk

Table 1: Selected Optimized Structural Parameters of a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione using the B3LYP/6-311++G(d,p) method. mjcce.org.mk

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C5-C12 | 1.787 |

| S12-C13 | 1.801 | |

| C3-C4 | 1.462 | |

| C4-C9 | 1.507 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C4-C5-C12 | 122.5 |

| C5-C12-C13 | 102.1 |

Harmonic vibrational frequency analysis is performed not only to confirm that the optimized geometry represents a true energy minimum on the potential energy surface but also to predict the molecule's infrared (IR) and Raman spectra. irjweb.comaimspress.com DFT calculations provide theoretical vibrational wavenumbers that can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researcher.lifemjcce.org.mk

It is a known characteristic of harmonic calculations that the resulting frequencies are often slightly higher than the experimental values due to the approximation used. huntresearchgroup.org.uk Nevertheless, these calculations are crucial for assigning specific vibrational modes to the observed spectral bands. aimspress.com In the analysis of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the vibrational modes were calculated, showing good correlation with the experimental spectra. researcher.lifemjcce.org.mk

Table 2: Selected Calculated Vibrational Frequencies for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mk

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(C-H) | Aromatic C-H Stretch | 3077 - 3042 |

| ν(C=O) | Carbonyl Stretch | 1754 |

| ν(C=C) | Ring C=C Stretch | 1636 |

| ν(C-N) | Ring C-N Stretch | 1572 |

| β(C-H) | In-plane C-H Bend | 1459 |

Beyond molecular structure, DFT provides critical information about the electronic properties and chemical reactivity of molecules. researchgate.net Descriptors such as the energies of frontier molecular orbitals and Natural Bond Orbital (NBO) analysis reveal details about electronic transitions, stability, and intramolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. libretexts.orgjmaterenvironsci.com A smaller energy gap suggests higher reactivity. jmaterenvironsci.com

For pyrimidine derivatives, HOMO-LUMO analysis helps to understand their electronic behavior and potential as, for example, corrosion inhibitors or pharmacologically active agents. irjweb.comresearchgate.net In the computational study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the HOMO and LUMO energies were calculated using time-dependent DFT (TD-DFT). researcher.lifemjcce.org.mkmjcce.org.mk The analysis of these frontier orbitals helps to explain the chemical selectivity and reactivity sites within the molecule. researcher.lifemjcce.org.mk

Table 3: Frontier Molecular Orbital Energies for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mkirjweb.com

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interactions. ksu.edu.sa It provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with these effects. asianresassoc.org Hyperconjugation involves the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. mjcce.org.mk The stabilization energy E(2) quantifies the strength of these interactions; a higher E(2) value indicates a more significant interaction and greater molecular stability. mjcce.org.mk

In the study of a propylpyrimidine derivative, NBO analysis was used to investigate the stability arising from hyperconjugative interactions. researcher.lifemjcce.org.mkmjcce.org.mk The analysis reveals significant charge transfer and stabilization from lone pairs on oxygen and nitrogen atoms to anti-bonding orbitals within the pyrimidine ring structure.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Propylpyrimidine Derivative Data derived from a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. researcher.lifemjcce.org.mk

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-O7) | 48.77 |

| LP(1) N1 | π(C5-C6) | 26.34 |

| LP(1) O7 | π(N1-C2) | 29.89 |

| LP(1) O8 | π(N3-C4) | 30.21 |

| π(C5-C6) | π*(N1-C2) | 20.34 |

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for analyzing and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution from the perspective of an approaching reagent. readthedocs.iowolfram.com This map allows for the identification of electron-rich and electron-poor regions, which are key to understanding electrophilic and nucleophilic attacks, as well as intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net

In an MEP map, different colors correspond to different values of electrostatic potential. researchgate.net

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential. They are characterized by high electron density and are susceptible to electrophilic attack. In the context of a pyrimidine derivative, these regions are typically located around electronegative atoms like nitrogen. researchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, indicating electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or near-zero electrostatic potential, characteristic of nonpolar regions of the molecule. researchgate.net

For pyrimidine derivatives, MEP analysis helps to pinpoint the most likely sites for interaction. scispace.commjcce.org.mk For instance, in studies of related compounds like 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the MEP surface reveals the negative potential concentrated around the oxygen and nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic interaction. mjcce.org.mkmjcce.org.mk The positive potential is often located around the hydrogen atoms attached to the ring's nitrogen, indicating their role as potential hydrogen bond donors.

Fukui Functions for Local Chemical Selectivity and Reactivity Sites

Fukui functions are powerful descriptors derived from Density Functional Theory (DFT) that quantify the reactivity of different atomic sites within a molecule. mjcce.org.mkresearcher.life They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the most reactive centers for different types of chemical reactions. scispace.com The calculation of Fukui functions allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

The key Fukui indices are:

ƒk+ (for nucleophilic attack): Measures the reactivity of site k towards a nucleophile by considering the addition of an electron. A higher value indicates a more favorable site for nucleophilic attack.

ƒk- (for electrophilic attack): Measures the reactivity of site k towards an electrophile by considering the removal of an electron. A higher value points to a more favorable site for electrophilic attack.

ƒk0 (for radical attack): Represents the average of ƒk+ and ƒk-, indicating the susceptibility of a site to attack by a radical species.

In computational studies of propylpyrimidine derivatives, Fukui functions are calculated to explain chemical selectivity. mjcce.org.mkresearchgate.net For a molecule like 2-propylpyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be the most susceptible sites for electrophilic attack, which would be reflected in high ƒk- values. Conversely, specific carbon atoms might be identified as primary targets for nucleophilic attack based on their ƒk+ values.

Table 1: Conceptual Fukui Function Indices for Key Atoms in a Propylpyrimidine Derivative This table is illustrative, based on typical findings for similar molecules. Actual values require specific DFT calculations for this compound.

| Atomic Site | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) | Predicted Reactivity |

| N1 (ring) | 0.021 | 0.155 | 0.088 | High for Electrophilic Attack |

| C2 (ring) | 0.130 | 0.045 | 0.087 | High for Nucleophilic Attack |

| N3 (ring) | 0.023 | 0.152 | 0.087 | High for Electrophilic Attack |

| C4 (ring) | 0.095 | 0.031 | 0.063 | Moderate for Nucleophilic Attack |

Charge Transfer and Intramolecular Interactions

Intramolecular charge transfer and other non-covalent interactions significantly influence the stability, conformation, and electronic properties of a molecule. nih.govchemrevlett.com Natural Bond Orbital (NBO) analysis is a computational method used to study these phenomena by transforming the complex molecular orbitals into a set of localized orbitals that align with Lewis structures (i.e., bonds, lone pairs). mjcce.org.mk

NBO analysis provides detailed insights into:

Hyperconjugation: The interaction between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mjcce.org.mk A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Charge Transfer: The analysis quantifies the transfer of electron density between different parts of the molecule, revealing donor-acceptor relationships. chemrevlett.com

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Propylpyrimidine System This table conceptualizes typical NBO results for such a molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C2-N3) | 25.5 | Lone Pair -> Antibonding Pi |

| LP(1) N3 | π(C2-N1) | 24.8 | Lone Pair -> Antibonding Pi |

| π(C4-C5) | π(N3-C4) | 18.2 | Pi Bond -> Antibonding Pi |

| σ(C2-C(propyl)) | σ(N1-C6) | 5.1 | Sigma Bond -> Antibonding Sigma |

Total Density of States (TDOS) and Electron Density Contributions

The Density of States (DOS) provides a graphical representation of the number of molecular orbitals available at each energy level. scm.com The Total Density of States (TDOS) plot sums all orbital contributions, offering a complete picture of the molecule's electronic structure. scispace.comresearchgate.net By decomposing the TDOS into contributions from specific atoms, fragments, or orbital types (s, p, d), a Partial Density of States (PDOS) plot is generated, which is instrumental in understanding chemical bonding and orbital compositions. researchgate.netgoogle.com

Key insights from TDOS/PDOS analysis include:

HOMO-LUMO Contributions: Identifying which atoms or molecular fragments contribute most significantly to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is critical for understanding electronic transitions and reactivity.

Bonding and Antibonding Interactions: The overlap of PDOS from different atoms in a specific energy range can indicate the nature of their interaction (bonding, antibonding, or non-bonding). researchgate.net

Energy Gap: The TDOS plot visually represents the energy gap between the HOMO and LUMO, a key indicator of the molecule's kinetic stability and electronic excitation properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. uci.eduq-chem.com It extends the principles of ground-state DFT to time-dependent phenomena, making it highly effective for calculating electronic transition energies, which correspond to the absorption peaks observed in UV-Vis spectroscopy. mpg.dewikipedia.org

The main applications of TD-DFT in this context are:

Calculation of Excitation Energies: TD-DFT predicts the energies required to promote an electron from an occupied orbital to a virtual orbital (e.g., HOMO to LUMO). researchgate.net These energies correspond to the wavelengths of maximum absorption (λmax).

Oscillator Strengths (f): This value indicates the probability or intensity of a particular electronic transition. Transitions with high oscillator strengths are more likely to be observed experimentally.

Nature of Transitions: The analysis reveals the primary orbital contributions to each excitation, for example, identifying a transition as being predominantly π -> π* or n -> π*.

For pyrimidine derivatives, TD-DFT calculations are essential for predicting their optical properties and understanding how structural modifications affect their absorption spectra. mjcce.org.mk The calculations can determine the major electronic transitions and their corresponding energies and intensities, providing a theoretical basis for experimental spectroscopic data. uci.edu

Table 3: Conceptual TD-DFT Results for Low-Lying Electronic Transitions of a Propylpyrimidine Derivative This table is a representative example of TD-DFT output.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 4.52 | 274 | 0.0015 | HOMO -> LUMO (95%) | n -> π |

| S2 | 5.15 | 241 | 0.1250 | HOMO-1 -> LUMO (88%) | π -> π |

| S3 | 5.68 | 218 | 0.0980 | HOMO -> LUMO+1 (91%) | π -> π* |

Molecular Modeling and Simulation Methodologies

Conformational Analysis of this compound Systems

The primary method for this analysis is a potential energy surface (PES) scan. This involves systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the molecule's potential energy at each step. For this compound, the key dihedral angle would be that which describes the rotation of the propyl group around the C(ring)-C(propyl) bond.

Studies on related structures, such as 5-hydroxy-5-propylbarbituric acid, demonstrate the importance of this analysis. iucr.org In that case, the propyl substituent was found to adopt a trans conformation. iucr.org A similar investigation for this compound would reveal the lowest energy (most stable) conformer(s) by identifying the minima on the potential energy surface. This information is critical for ensuring that other quantum chemical calculations (like MEP, Fukui, etc.) are performed on the most energetically favorable and thus most representative molecular geometry.

Molecular Docking Simulations for Ligand-Molecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netslideshare.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. isomorphiclabs.com For derivatives of this compound, docking simulations have been employed to evaluate their potential as inhibitors of various biological targets.

Detailed research findings from studies on propylpyrimidine derivatives reveal significant interactions with key proteins. For instance, a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione demonstrated its potential as an inhibitor against HIV-1 protease. mjcce.org.mkresearcher.lifemjcce.org.mk The simulations, performed using tools like AutoDock and SWISSDOCK servers, calculated the binding energy and identified the specific amino acid residues involved in the interaction. mjcce.org.mkresearcher.lifedoaj.org Lower binding energy values typically indicate a more stable and potent protein-ligand complex.

In another study, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was investigated for its potential as an acetylcholinesterase (AChE) inhibitor. rsc.orgnih.gov The docking results suggested that PMMS could be a strong inhibitor of AChE, which is a target in the treatment of neurodegenerative diseases like Alzheimer's. rsc.orgnih.gov These simulations provide a detailed view of the binding mode, highlighting hydrogen bonds and hydrophobic interactions that stabilize the complex. slideshare.net

The table below summarizes representative findings from molecular docking studies on propyl- and isopropyl-pyrimidine derivatives.

| Compound | Target Protein | Docking Score / Binding Energy | Interacting Residues | Potential Application |

| 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | HIV-1 Protease | -8.11 kcal/mol | Not specified | Anti-HIV agent mjcce.org.mkresearcher.life |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Acetylcholinesterase (AChE) | -12.2 kcal/mol | Not specified | Alzheimer's treatment rsc.orgnih.gov |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecular systems over time. mdpi.comvolkamerlab.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and the stability of protein-ligand complexes. epfl.ch

For pyrimidine derivatives, MD simulations are used to assess the stability of the docked complexes. ksu.edu.sauinjkt.ac.id For example, after a docking study suggests a potential inhibitor, an MD simulation can be run to see if the ligand remains stably bound in the protein's active site or if it dissociates. uinjkt.ac.id These simulations track parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability over the simulation period. volkamerlab.org

A study on a PNA-DNA duplex utilized all-atom MD simulations with the GROMACS package to investigate its conformational and dynamic behavior, demonstrating the power of MD to reveal features not apparent from static models. rsc.org Similarly, MD simulations of polypyridine complexes with lanthanides were performed to understand their conformational changes in different environments, such as in the gas phase versus in a water solution. oecd-nea.org These studies highlight that the dynamic environment, including solvent and counter-ions, can play a crucial role in the conformation and interaction of molecules. oecd-nea.org By applying these methods to a this compound-protein complex, researchers can validate the stability of the interaction and understand the flexibility of the ligand within the binding pocket, which is essential for rational drug design. mdpi.comvolkamerlab.org

Conceptual Density Functional Theory in Reactivity Prediction

Conceptual Density Functional Theory (DFT) is a powerful quantum chemical framework used to predict and understand the chemical reactivity of molecules. pku.edu.cnfrontiersin.orgmdpi.com It utilizes the electron density to calculate global and local reactivity descriptors, which help in identifying the most reactive sites within a molecule. mdpi.com For pyrimidine derivatives, DFT calculations provide valuable insights into their electronic structure and reactivity. researchgate.netmdpi.comepstem.net

Key reactivity descriptors calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. epstem.net

Global Reactivity Descriptors: Quantities like chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) are calculated from HOMO and LUMO energies. researchgate.netmdpi.com Hardness measures the resistance to change in electron distribution, with softer molecules being more reactive. epstem.net The electrophilicity index measures the propensity of a species to accept electrons. mdpi.com

Fukui Functions (f(r)): This local reactivity descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mjcce.org.mkmjcce.org.mkrsc.org

A theoretical study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione used DFT with the B3LYP/6-311++G(d,p) basis set to calculate these descriptors and predict the reactive sites in the molecule. mjcce.org.mkmjcce.org.mk

The following table presents DFT-derived reactivity descriptors for a representative propylpyrimidine derivative.

| Parameter | Definition | Calculated Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.31 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.36 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.13 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.18 |

| Global Electrophilicity (ω) | μ2 / (2η) | 3.91 |

This table is generated based on data from cited research on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. mjcce.org.mkmjcce.org.mk Values are for illustrative purposes.

Theoretical Prediction and Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are fundamental to technologies like optical data processing and photonics. nih.gov Computational methods, particularly DFT, are extensively used to predict and calculate the NLO properties of molecules. researchgate.net Pyrimidine derivatives have been a subject of interest due to their potential as NLO materials. rsc.orgrsc.org

The key NLO properties calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These tensors describe the linear and non-linear response of the molecular charge distribution to an external electric field. nih.gov A large hyperpolarizability value is a primary indicator of a significant NLO response.

Theoretical studies on pyrimidine derivatives have shown that their NLO properties can be significant. For instance, the NLO properties of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) were investigated using DFT. rsc.orgrsc.org The study found that the NLO behavior was significantly enhanced in the crystalline environment compared to the isolated molecule in the gas phase. nih.govrsc.org The third-order nonlinear susceptibility (χ(3)) of PMMS was found to be superior to that of some known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.orgnih.gov

| Atom | Second Hyperpolarizability (γzzzz) (a.u.) |

| S1 | 373 |

| O1 | -10 |

| O2 | -6 |

| N1 | -16 |

| N2 | -19 |

| N3 | -3 |

| F1 | -1 |

| C1 | 18 |

| C2 | 6 |

| C3 | -14 |

| C4 | 11 |

| C5 | -2 |

| C6 | 13 |

| C7 | 10 |

| C8 | -13 |

This table is generated based on data from cited research on the PMMS molecule. nih.gov The values represent the contribution of each atom to the second hyperpolarizability in the zzzz-direction.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Databases

The strict requirement to focus exclusively on "this compound" and to include detailed, research-backed data tables for each analytical technique cannot be met due to the absence of published experimental spectra and corresponding peak assignments for this particular compound.

Searches for "this compound" and its associated spectroscopic analyses yielded results for numerous substituted analogues, such as 2-chloro-5-propylpyrimidine, 5-propylpyrimidine-2-thiol (B1601245), and various other derivatives with additional functional groups. vulcanchem.comontosight.aincats.iocannabisdatabase.cathermofisher.comuni.lunih.govstenutz.euresearcher.lifemjcce.org.mkresearchgate.netacs.orgacs.orgontosight.airsc.orgscispace.comresearchgate.netnih.govnih.gov However, the electronic and vibrational properties of these related compounds are significantly influenced by their respective substituents. Using data from these derivatives would not accurately represent the spectroscopic profile of the parent "this compound" molecule and would therefore violate the directive to maintain a singular focus on the specified compound.

While general principles of vibrational and nuclear magnetic resonance spectroscopy are well-established for pyrimidine and its derivatives, the creation of an authoritative and scientifically precise article as requested necessitates actual experimental data. rsc.orgcore.ac.uk Without access to peer-reviewed studies or spectral database entries for this compound, any attempt to generate the specified content would rely on theoretical estimations or extrapolations from dissimilar molecules, failing to meet the required standard of scientific accuracy and specificity.

Therefore, until such data becomes available in the public domain, the requested article cannot be produced.

Spectroscopic Characterization and Advanced Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths at which a molecule absorbs light correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. msu.edushu.ac.uk

For pyrimidine (B1678525) derivatives, the primary electronic transitions observed are n → π* and π → π. researchgate.net These transitions involve the excitation of non-bonding (n) electrons or pi (π) electrons into anti-bonding pi (π) orbitals. shu.ac.uk

π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.uk They are typically characterized by high molar absorptivity values (ε = 1,000 to 10,000 L mol⁻¹ cm⁻¹) and occur in unsaturated systems like the pyrimidine ring. shu.ac.uk

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* anti-bonding orbital. shu.ac.uk They are generally of lower energy and have significantly lower molar absorptivity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk

Table 1: Typical Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Involved Orbitals |

|---|---|---|---|

| π → π* | 200 - 400 | 1,000 - 10,000 | π bonding to π* anti-bonding |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com In a typical MS experiment, a molecule is vaporized and then ionized, often by bombarding it with high-energy electrons. This process forms a molecular ion (M+), the peak of which provides the relative molecular mass of the compound. savemyexams.com

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. savemyexams.com The pattern of these fragments is highly characteristic of the molecule's structure and can be used for identification. savemyexams.com

For 2-propylpyrimidine, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve characteristic losses related to the propyl group and the pyrimidine ring. Common fragmentation pathways for aliphatic chains include the loss of alkyl radicals. libretexts.org For instance, the loss of a methyl group (CH₃•) would result in a peak at M-15, and the loss of an ethyl group (C₂H₅•) would produce a peak at M-29. savemyexams.commiamioh.edu The stable aromatic nature of the pyrimidine ring means it would likely appear as a prominent fragment. libretexts.org

Table 2: Predicted Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 107 | [C₆H₇N₂]⁺ | CH₃• (15) |

| 93 | [C₅H₅N₂]⁺ | C₂H₅• (29) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. This would unambiguously confirm the connectivity of the atoms, the geometry of the pyrimidine ring, and the conformation of the propyl substituent. While a specific crystal structure for this compound is not detailed in the provided search results, the successful use of single-crystal X-ray diffraction analysis has been reported for derivatives like this compound (13b) in related research, confirming its utility for this class of compounds. mit.edu The resulting structural data, including unit cell dimensions and atomic coordinates, would be invaluable for understanding its physical and chemical properties.

Table 3: Information Obtainable from Single Crystal XRD

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. libretexts.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A Flame Ionization Detector (FID) is commonly used in GC for the detection of organic compounds. scioninstruments.com After the components are separated by the column, they are passed through a hydrogen-air flame which ionizes the organic molecules. chromatographyonline.com The resulting ions are collected by an electrode, generating a current that is proportional to the amount of the analyte. scioninstruments.com

GC-FID is an ideal method for assessing the purity of this compound and for analyzing its concentration in mixtures. uni-bayreuth.de The technique offers high resolution and sensitivity for volatile organic compounds. By running a sample of this compound through a GC-FID system, one can obtain a chromatogram showing a peak corresponding to the compound. The area under this peak is proportional to its concentration, and the presence of other peaks would indicate impurities. The determination of this compound by GC analysis has been documented in scientific literature. mit.edu

Table 4: Typical GC-FID Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. libretexts.org |

| Column Type | Capillary Column (e.g., DB-5) | Provides a large surface area for separation. |

| Injection Port Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Temperature Program | e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min | Separates components based on boiling points. libretexts.org |

| Detector Temperature | 280 - 300 °C | Prevents condensation and ensures stable operation. chromatographyonline.com |

Liquid chromatography (LC) is a separation technique where the mobile phase is a liquid. bio-rad.com It is particularly useful for compounds that are not sufficiently volatile for GC. Separation can be based on several properties, including polarity, charge, and size. bio-rad.com

Normal-Phase LC (NP-LC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. Less polar compounds elute first. libretexts.org

Reversed-Phase LC (RP-LC): Employs a non-polar stationary phase and a polar mobile phase. More polar compounds elute first. This is the most common mode of LC. libretexts.org

Two-Dimensional LC (2D-LC): A more advanced technique that uses two different columns, often with different separation mechanisms (orthogonal), to achieve a much higher degree of separation for complex samples. chromatographyonline.comwur.nl

For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method. A C18 column (a non-polar stationary phase) could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org Detection is typically achieved using a UV detector set to a wavelength where this compound absorbs strongly. LC techniques are valuable for quantifying this compound in various matrices and for preparative purification.

Table 5: Comparison of LC Techniques

| Technique | Stationary Phase | Mobile Phase | Elution Order |

|---|---|---|---|

| Normal-Phase LC | Polar | Non-polar | Least polar elutes first |

Reactivity and Reaction Mechanisms of 2 Propylpyrimidine Systems

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency significantly influences its reactivity. Compared to its single-nitrogen analogue, pyridine, the pyrimidine nucleus is more susceptible to nucleophilic attack and less reactive towards electrophiles. wikipedia.orgbhu.ac.in

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. bhu.ac.in The reaction preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.netslideshare.net For substitution to proceed, the ring often requires activation by electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, which help restore some of the π-electron density lost to the ring nitrogens. researchgate.net Observed electrophilic substitutions on activated pyrimidine rings include nitration, halogenation, and sulfonation. wikipedia.orgresearchgate.net The presence of the 2-propyl group, an alkyl group with a weak electron-donating inductive effect, has a minor influence on this general reactivity pattern.

Nucleophilic Substitution: Conversely, the electron-deficient C-2, C-4, and C-6 positions are activated towards nucleophilic substitution. wikipedia.orgslideshare.net A suitable leaving group, such as a halogen, at these positions can be readily displaced by a variety of nucleophiles. bhu.ac.in For instance, 4-Chloro-6-propylpyrimidine (B3102228) serves as a versatile substrate for nucleophilic substitution, where the chlorine atom at the C-4 position is replaced by nucleophiles like amines or thiols. benchchem.com This reactivity is fundamental in the synthesis of more complex 2-propylpyrimidine derivatives. The displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine is another example of nucleophilic substitution, in this case occurring at the C-2 position. wikipedia.org

Table 1: Regioselectivity of Substitution Reactions on the Pyrimidine Ring

| Position | Reaction Type | Reactivity | Notes |

|---|---|---|---|

| C-2 | Nucleophilic Substitution | Favorable | Requires a good leaving group. |

| C-4 | Nucleophilic Substitution | Favorable | Activated by both ring nitrogens; requires a good leaving group. wikipedia.orgslideshare.net |

| C-5 | Electrophilic Substitution | Favorable | Least electron-deficient position; often requires activating groups on the ring. wikipedia.orgresearchgate.netslideshare.net |

Oxidation and Reduction Pathways of this compound Derivatives

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of modified structures.

Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized, typically using peracids, to form N-oxides. wikipedia.org The specific nitrogen atom that undergoes oxidation can be influenced by the steric and electronic effects of the substituents on the ring. google.com For example, 4-Chloro-6-propylpyrimidine can be oxidized to its corresponding pyrimidine N-oxide. benchchem.com In other contexts, dihydropyrimidine (B8664642) derivatives, which are reduced forms of pyrimidines, can be aromatized to the parent pyrimidine through chemical oxidation. clockss.org This dehydrogenation is a key step in certain synthetic routes. clockss.org

Reduction: Reduction of the pyrimidine ring is also a significant transformation. Catalytic hydrogenolysis of a doubly substituted derivative, 2-propyl-4,6-dichloropyrimidine, does not simply remove the chlorine atoms but proceeds to reduce the ring itself, yielding a 2-propyltetrahydropyrimidine. lookchem.com Simpler derivatives like 4-chloro-6-propylpyrimidine can be reduced to form dihydropyrimidines. benchchem.com It is important to distinguish ring reduction from the reduction of substituents. For example, a 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine derivative can be selectively reduced at the ester group using reagents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride, leaving the pyrimidine ring intact. google.com

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Substituted Pyrimidine | Peracid | Pyrimidine N-oxide | wikipedia.org |

| 4-Chloro-6-propylpyrimidine | Oxidizing Agent | 4-Chloro-6-propylpyrimidine N-oxide | benchchem.com |

| Dihydropyrimidine | Oxidizing Agent | Pyrimidine | clockss.org |

| 2-Propyl-4,6-dichloropyrimidine | H₂, Catalyst | 2-Propyltetrahydropyrimidine | lookchem.com |

| 4-Chloro-6-propylpyrimidine | Reducing Agent | Dihydropyrimidine | benchchem.com |

Intermolecular Coupling Reactions Involving this compound (e.g., Suzuki-Miyaura)

Intermolecular coupling reactions are powerful tools for creating carbon-carbon bonds, and halogenated this compound derivatives are excellent substrates for such transformations.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide, is widely used. tcichemicals.comlibretexts.org A halogen atom on the pyrimidine ring, for example at the C-4 position in 4-chloro-6-propylpyrimidine, can be coupled with a boronic acid to generate biaryl compounds. benchchem.com Conversely, a pyrimidine boronic acid, such as 2-chloro-4-(iso-propyl)pyrimidine-5-boronic acid, can be coupled with an organic halide. myskinrecipes.com

Other notable coupling reactions include:

Stille Coupling: This reaction utilizes organostannane reagents and has been applied to synthesize functionalized pyrimidines. researchgate.net

Cross-Dehydrogenative Coupling (CDC): An iron-catalyzed CDC reaction has been developed to link pyrimidine-containing thiazolidinones with terminal alkynes, forming a new C(sp³)–C(sp) bond. nih.gov This method avoids pre-functionalization of the coupling partners. nih.gov

These reactions significantly expand the synthetic utility of the this compound core, allowing for its incorporation into larger, more complex molecular architectures.

Table 3: Intermolecular Coupling Reactions of this compound Derivatives

| Reaction Name | Catalyst | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complex | Halogenated pyrimidine + Boronic acid | Biaryl pyrimidine | benchchem.comtcichemicals.com |

| Stille | Palladium complex | Halogenated pyrimidine + Organostannane | Functionalized pyrimidine | researchgate.net |

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of this compound derivatives provide pathways to complex fused heterocyclic systems.

Aza-Claisen Rearrangement Reactions

The aza-Claisen rearrangement, a type of slideshare.netslideshare.net-sigmatropic rearrangement, is a valuable tool in heterocyclic synthesis. mdpi.com This reaction has been applied to pyrimidine derivatives to construct elaborate fused-ring systems. In one approach, a Lewis acid (BF₃˙OEt₂) catalyzes an aza-Claisen rearrangement, which is then followed by a palladium-catalyzed intramolecular Heck reaction to produce pyrimidine-fused azocine (B12641756) derivatives. thieme-connect.comresearchgate.net Another notable application involves an N-Heterocyclic Carbene (NHC)-catalyzed aza-Claisen rearrangement between 6-aminouracil (B15529) derivatives and α,β-unsaturated aldehydes. acs.orgacs.org This process yields dihydropyrido[2,3-d]pyrimidine scaffolds, which are present in many biologically active molecules. mdpi.comacs.org

Mechanisms of Fused Heterocycle Formation

Beyond the aza-Claisen rearrangement, several other mechanisms are employed to form fused heterocycles from pyrimidine precursors. These include Dimroth rearrangements and domino reactions. jchr.org A prominent strategy is palladium-catalyzed intramolecular dehydrogenative coupling. acs.org A plausible mechanism for the formation of fused imidazo[1,2-a]pyrimidines involves several steps:

Initial condensation of the reactants.

Formation of a palladium(II) complex.

Deprotonation to create a vinyl palladium intermediate.

An intramolecular attack to form a seven-membered palladacycle.

1,2-Palladium migration leading to a six-membered ring.

Reductive elimination to release the final product and regenerate the catalyst. acs.org

An alternative, metal-free approach uses L-proline to catalyze the reaction of 4-hydroxycoumarins, aldehydes, and aminobenzothiazoles in water. acs.org The mechanism proceeds via an iminium ion, Knoevenagel condensation, Michael addition, and a final dehydrative cyclization to yield the fused pyrimidine product. acs.org

Catalytic Cycles and Ligand Behavior in Reactions Involving Pyrimidines

Pyrimidine derivatives are not just substrates; they also serve as versatile ligands in transition metal catalysis. acs.org Depending on the reaction, these ligands can be classified as either "spectator" ligands, which influence the metal center's electronic properties, or "active" ligands, which directly participate in bond-making and bond-breaking steps. acs.org

Several catalytic systems highlight the diverse roles of pyrimidine-based ligands:

Hydrogen Atom Transfer (HAT): Pyrimidine-imine ligands attached to a ruthenium hydride complex were found to lower the Ru-H bond-dissociation free energy, thereby facilitating HAT reactions. acs.org

Alkane Activation: A catalytic cycle for methane (B114726) activation using a palladium complex with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands has been proposed. beilstein-journals.org The cycle involves electrophilic substitution, oxidation of Pd(II) to a Pd(IV) intermediate, and subsequent reductive elimination. beilstein-journals.org

Heck-Matsuda Reaction: In asymmetric Heck-Matsuda reactions, chiral pyrimidine-oxazoline ligands are used with palladium. The catalytic cycle is initiated by the oxidative addition of an arenediazonium salt to the palladium(0) catalyst. researchgate.net

Metal-Ligand Cooperativity: While studied in pyridonate systems, the principle of metal-ligand cooperativity is relevant. Here, the ligand actively assists in substrate activation, for example, by participating in the heterolytic cleavage of chemical bonds. rsc.org

Table 4: Pyrimidine Derivatives as Ligands in Catalysis

| Catalytic System | Metal | Ligand Type | Proposed Mechanistic Role | Reference(s) |

|---|---|---|---|---|

| Hydrogenation | Ruthenium | Pyrimidine-imine | Active ligand, facilitates Hydrogen Atom Transfer (HAT) | acs.org |

| Alkane Activation | Palladium | Pyrimidine-NHC | Spectator/Active ligand in a cycle involving a Pd(IV) intermediate | beilstein-journals.org |

Applications in Materials Science and Coordination Chemistry

2-Propylpyrimidine and its Derivatives as Ligands in Coordination Chemistry

This compound and its functionalized derivatives have emerged as versatile ligands in the field of coordination chemistry. Their nitrogen-containing heterocyclic structure allows them to coordinate with a variety of metal ions, leading to the formation of stable and structurally diverse metal complexes. The presence of the propyl group can also influence the solubility and steric properties of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine (B1678525) derivatives, including those with propyl substituents, is a well-established area of research. These syntheses typically involve the reaction of a pyrimidine-based ligand with a metal salt in a suitable solvent. nih.govresearchgate.net For instance, Schiff base ligands derived from pyrimidines can be reacted with metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O in hot ethanol (B145695) to produce the corresponding metal complexes. nih.gov The resulting complexes are often characterized using a suite of analytical techniques, including high-resolution mass spectrometry, UV-Visible spectroscopy, FT-IR spectroscopy, and thermal analyses to confirm their structure and properties. nih.gov

A notable example involves 2-mercapto-5-n-propylpyrimidine (HMPP), which has been used in the synthesis of copper(I) coordination polymers. acs.orgnih.gov Research has led to the synthesis and characterization of complexes such as [Cu(MPP)]n, [Cu(HMPP)]n (where H2MPP is 2-mercapto-5-n-propyl-1,6-dihydropyrimidine), and [Cu₂(MPP*)]n. acs.orgnih.gov These materials have been thoroughly characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography. acs.orgnih.gov The synthesis of a nanoscale Cu-S cluster, Cu₄(MPPM)₄ (where MPPM is 2-mercapto-5-n-propylpyrimidine), has also been reported, highlighting its laccase-mimicking activity. colab.ws

The table below summarizes some of the metal complexes synthesized using this compound derivatives.

| Ligand | Metal Salt(s) | Resulting Complex(es) | Reference(s) |

| Schiff base of (1H-benzimidazol-2-yl) methanamine and 2-hydroxy naphthaldehyde | ZnCl₂, CrCl₃·6H₂O, MnCl₂·4H₂O | Corresponding metal complexes | nih.gov |

| 2-mercapto-5-n-propylpyrimidine (HMPP) | Cu(NO₃)₂ | [Cu(MPP)]n, [Cu(HMPP)]n, [Cu₂(MPP)]n | acs.orgnih.gov |

| 2-mercapto-5-n-propylpyrimidine (MPPM) | Not specified | Cu₄(MPPM)₄ | colab.ws |

| N-amino pyrimidine-2-thione and 5-bromsalicylaldehyde | Acetate salts of Cu(II), Ni(II), Co(II), Pd(II), and PtCl₂ | Schiff base metal complexes | researchgate.net |

Application in Nanocluster Preparation

Derivatives of this compound, particularly 2-mercapto-5-n-propylpyrimidine (MPP), have found significant application as capping ligands in the synthesis of metal nanoclusters. thermofisher.in These ligands play a crucial role in stabilizing the nanoclusters and controlling their size. For instance, MPP has been utilized to prepare copper nanoclusters with varying core sizes through a chemical reduction method. thermofisher.inthermofisher.com A modified one-phase Brust–Schiffrin method has been employed to synthesize stable Cuₙ (n ≤ 8) nanoclusters using MPP as the capping ligand. rsc.org This process involves the reduction of a copper salt in the presence of MPP. rsc.org

Subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine (MPP) ligands have been synthesized and characterized. rsc.org Specifically, the formation of singly-charged Cu₈L₄ species (where L is the MPP ligand) was identified through mass spectrometry. rsc.org However, a critical re-evaluation of the synthesis of Cu₈(MPP)₄ suggested that the product is actually a complex mixture, and no experimental evidence was found for the existence of the Cu₈(MPP)₄ cluster in the reaction mixture. acs.orgnih.gov This highlights the complexity of nanocluster synthesis and the importance of thorough characterization.

Despite these challenges, the use of 2-mercapto-5-n-propylpyrimidine in stabilizing nanoclusters remains an active area of research. escholarship.orgacs.orgescholarship.orgescholarship.orgresearchgate.net The unique properties of these nanoclusters, such as their high catalytic activity for reactions like oxygen reduction, make them promising materials for various applications. rsc.org

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

This compound and its derivatives serve as valuable synthetic intermediates and building blocks in the construction of more complex organic molecules. Their inherent chemical reactivity and structural features make them versatile starting materials in advanced organic synthesis.

Precursors for Complex Functionalized Arylpyrimidines

Halogenated propylpyrimidine derivatives are key precursors for the synthesis of complex functionalized arylpyrimidines. For example, 4-Chloro-6-propylpyrimidine (B3102228) is utilized in catalytic cross-coupling reactions to produce a variety of substituted pyrimidines. benchchem.com The chlorine atom at the 4-position is susceptible to substitution by various nucleophiles, allowing for the introduction of diverse functional groups. benchchem.com This reactivity is fundamental in creating libraries of compounds for applications in drug discovery and materials science. benchchem.com

The synthesis of 4-amino-5-cyano-2-methyl-6-propylpyrimidine has been achieved through a Grignard reaction, showcasing a pathway to C6-substituted pyrimidines. acs.orgresearchgate.net These functionalized pyrimidines are important scaffolds in medicinal chemistry.

Modular Components for Constructing Multi-Ring Systems

The pyrimidine ring system, including this compound derivatives, acts as a modular component for the construction of multi-ring and bicyclic systems. solubilityofthings.com These heterocyclic structures are of significant interest due to their presence in many biologically active compounds. The development of synthetic strategies to create diverse heterocyclic structures based on pyrimidines is an ongoing area of research. acs.org For example, pyrimidine derivatives can be used to synthesize novel 6-substituted furo[2,3-d]pyrimidine (B11772683) derivatives through intramolecular in situ O-heteroannulation ring closure. researchgate.net

The synthesis of NDT 9533750, a key intermediate for GABA-A partial agonists, involves a 5-propyl-pyrimidine core, demonstrating the utility of these building blocks in constructing complex, multi-ring pharmaceutical agents. acs.org

Development of Novel Materials Exhibiting Specific Chemical or Mechanical Properties

The incorporation of this compound and its derivatives into larger molecular structures can lead to the development of novel materials with specific and desirable properties. The inherent characteristics of the pyrimidine ring, combined with the influence of the propyl substituent, can be harnessed to create materials for a range of applications.

The structural versatility of pyrimidine derivatives makes them attractive building blocks in materials science. solubilityofthings.com For instance, the ability of pyrimidine-based ligands to form coordination polymers with metal ions can lead to materials with interesting magnetic or thermochromic properties. researchgate.net The development of materials from 1-Cyclohexyl-5-propyl-hexahydropyrimidine-2,4,6-trione is being explored for creating novel materials with specific mechanical or chemical traits. solubilityofthings.com The synthesis of novel phenothiazine (B1677639) derivatives incorporating a propyl-pyrimidine moiety has resulted in compounds with significant cytotoxic activity, indicating their potential in the development of new anticancer agents. acgpubs.org Furthermore, the use of 2-aminopyrimidine (B69317) derivatives as a scaffold for histamine (B1213489) H3 receptor ligands has led to compounds with high affinity and selectivity, showcasing their importance in the design of new therapeutic agents. nih.gov

Exploitation of Non-Linear Optical (NLO) Properties in Material Design

The pyrimidine core is recognized for its electron-withdrawing nature and aromaticity, making it a valuable building block in the design of novel organic chromophores for NLO materials. nih.govasianresassoc.org Its structural properties are conducive to creating "push-pull" molecules, where electron-donating and electron-accepting groups are strategically placed to enhance NLO effects. nih.gov The ability of pyrimidines to participate in hydrogen bonding and chelation also allows for the formation of supramolecular assemblies, which can further influence optical properties. nih.gov

Research into pyrimidine derivatives has demonstrated their potential for exhibiting significant third-order NLO responses, which are crucial for applications like all-optical switching and data processing. mdpi.com Third-order NLO phenomena, characterized by the third-order nonlinear optical susceptibility (χ³), are present in all materials, regardless of their crystal symmetry. mdpi.com